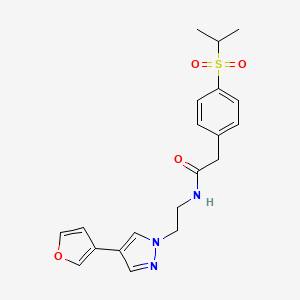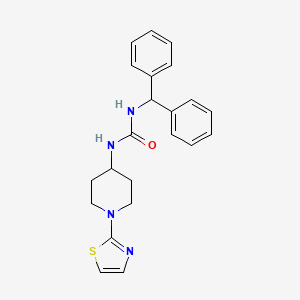![molecular formula C18H24N4O3 B2754076 N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2201953-19-5](/img/structure/B2754076.png)
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as AP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AP-3 is a small molecule that belongs to the class of acylaminoacyl (AAA) compounds. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the inhibition of the target enzyme or receptor. For example, N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide inhibits thrombin by binding to its active site and blocking its enzymatic activity. Similarly, N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide inhibits PAR-1 by binding to its extracellular domain and preventing its activation by thrombin. The inhibition of these enzymes and receptors leads to a downstream effect on the relevant physiological or pathological process.
Biochemical and Physiological Effects:
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been found to exhibit a variety of biochemical and physiological effects. For example, the inhibition of thrombin by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to a decrease in blood coagulation, which may be beneficial in the treatment of thrombotic disorders. The inhibition of PAR-1 by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to a decrease in inflammation, which may be beneficial in the treatment of inflammatory diseases. The inhibition of PDE4 by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to an increase in intracellular cyclic AMP (cAMP), which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. Another advantage is that it exhibits potent inhibitory activity against a variety of enzymes and receptors, making it a versatile tool for studying various physiological and pathological processes. One limitation is that it may exhibit off-target effects due to its non-specific binding to other proteins. Another limitation is that it may have poor bioavailability or pharmacokinetic properties, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective inhibitors of the target enzymes and receptors. Another direction is the investigation of the therapeutic potential of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide in various diseases, such as thrombotic disorders, inflammatory diseases, and neurological disorders. Additionally, the development of novel drug delivery systems or formulations may improve the bioavailability and pharmacokinetic properties of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide.
Synthesemethoden
The synthesis of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the reaction of 4-acetylpiperazine with 3-(prop-2-enoylamino)propanoic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through a series of chromatographic techniques to obtain pure N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including the serine protease thrombin, the protease-activated receptor 1 (PAR-1), and the phosphodiesterase 4 (PDE4). These enzymes and receptors are involved in various physiological and pathological processes, such as blood coagulation, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-17(24)19-8-7-18(25)20-15-5-4-6-16(13-15)22-11-9-21(10-12-22)14(2)23/h3-6,13H,1,7-12H2,2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGXGAIHQAELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

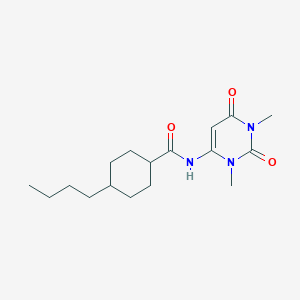

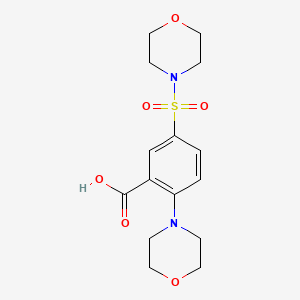
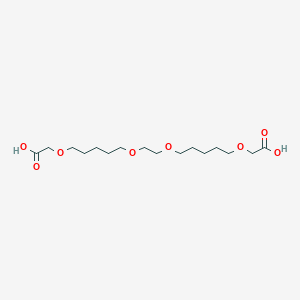
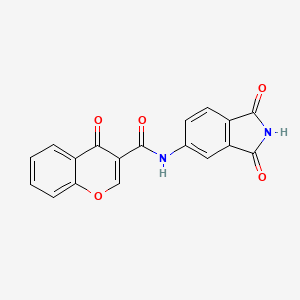
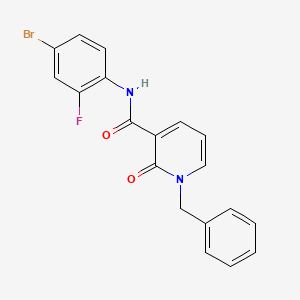
![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
